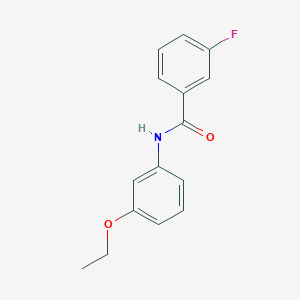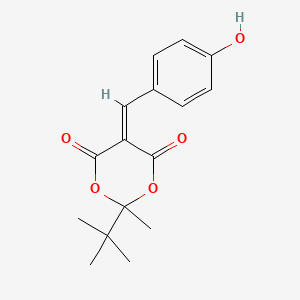![molecular formula C16H16N6O2S B5793785 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their incorporation of 1,2,4-triazole rings, which have garnered attention due to their broad range of pharmaceutical activities. The interest in 1,2,4-triazole derivatives stems from their diverse biological properties, leading to the synthesis of various analogs, including those with antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Synthesis Analysis
The synthesis involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamides in the presence of anhydrous potassium carbonate. The structure of synthesized compounds is typically confirmed using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of related compounds have been characterized using NMR, IR spectroscopy, and X-ray crystallography. Density functional theory (DFT) methods are often employed to calculate the molecular properties and confirm the experimental data (Orek et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 1,2,4-triazole derivatives generally include cyclization, acylation, and substitutions, leading to a variety of biologically active molecules. These compounds often exhibit good antimicrobial and antifungal activities due to their structural properties (Turan-Zitouni et al., 2005).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are determined using standard analytical methods. The crystalline form can influence the bioavailability and stability of the compounds, making this an important aspect of drug design (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are derived from the functional groups present in the molecule. The presence of the 1,2,4-triazole ring contributes significantly to the biological activity and chemical behavior of these compounds. Their ability to interact with various biological systems is often explored through computational and experimental methods (Panchal & Patel, 2011).
Propriétés
IUPAC Name |
2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-10-8-13(21-24-10)18-14(23)9-25-16-20-19-15(22(16)12-2-3-12)11-4-6-17-7-5-11/h4-8,12H,2-3,9H2,1H3,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSUNFKLMXXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)


![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)



![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)